molecular formula C9H8O2 B14287498 7-Oxabicyclo(2.2.1)heptanone, 3,5,6-trimethylidene- CAS No. 127750-96-3

7-Oxabicyclo(2.2.1)heptanone, 3,5,6-trimethylidene-

Cat. No.: B14287498
CAS No.: 127750-96-3
M. Wt: 148.16 g/mol
InChI Key: HLQGJHVUXDBZQM-UHFFFAOYSA-N
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Description

7-Oxabicyclo(2.2.1)heptanone, 3,5,6-trimethylidene- is a bicyclic compound with the molecular formula C9H8O2 and a molecular weight of 148.1586 . This compound is characterized by its unique structure, which includes an oxabicycloheptane framework with three methylidene groups at positions 3, 5, and 6. It is also known by its IUPAC name, 3,5,6-trimethylidene-7-oxabicyclo[2.2.1]heptan-2-one .

Chemical Reactions Analysis

7-Oxabicyclo(2.2.1)heptanone, 3,5,6-trimethylidene- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. Major products formed from these reactions include arylated derivatives and reduced forms of the compound .

Comparison with Similar Compounds

Similar compounds to 7-Oxabicyclo(2.2.1)heptanone, 3,5,6-trimethylidene- include:

The uniqueness of 7-Oxabicyclo(2.2.1)heptanone, 3,5,6-trimethylidene- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

127750-96-3

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

3,5,6-trimethylidene-7-oxabicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C9H8O2/c1-4-5(2)9-7(10)6(3)8(4)11-9/h8-9H,1-3H2

InChI Key

HLQGJHVUXDBZQM-UHFFFAOYSA-N

Canonical SMILES

C=C1C2C(=C)C(=O)C(C1=C)O2

Origin of Product

United States

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